molecular formula C8H6FN3O B13317651 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol

Katalognummer: B13317651
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: FVJIFQBBPAYZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is a chemical compound characterized by the presence of a fluorine atom, a triazole ring, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol typically involves the introduction of a fluorine atom and a triazole ring onto a phenol backbone. One common method involves the reaction of 3-fluorophenol with 4H-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the fluorine atom may result in various substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is unique due to its specific combination of a fluorine atom, a triazole ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H6FN3O

Molekulargewicht

179.15 g/mol

IUPAC-Name

3-fluoro-4-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H6FN3O/c9-7-3-6(13)1-2-8(7)12-4-10-11-5-12/h1-5,13H

InChI-Schlüssel

FVJIFQBBPAYZEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)F)N2C=NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.